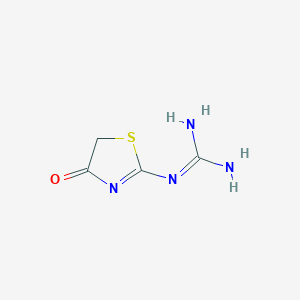
1-(4-oxo-4,5-Dihydrothiazol-2-yl)guanidine
描述
N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine is a small molecule that has gained attention in recent years due to its potential therapeutic and environmental applications. It is a thiazole derivative that exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
属性
CAS 编号 |
41812-62-8 |
|---|---|
分子式 |
C4H6N4OS |
分子量 |
158.18 g/mol |
IUPAC 名称 |
(1Z)-1-(4-oxo-1,3-thiazolidin-2-ylidene)guanidine |
InChI |
InChI=1S/C4H6N4OS/c5-3(6)8-4-7-2(9)1-10-4/h1H2,(H4,5,6,7,8,9) |
InChI 键 |
XHXUEDUFPLPHGS-UHFFFAOYSA-N |
手性 SMILES |
C1C(=O)N/C(=N\C(=N)N)/S1 |
规范 SMILES |
C1C(=O)NC(=NC(=N)N)S1 |
其他CAS编号 |
41812-62-8 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine typically involves the reaction of thiazole derivatives with guanidine compounds. One common method involves the condensation of 2-aminothiazole with cyanamide under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to streamline the production process.
化学反应分析
Types of Reactions
N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . This mechanism is particularly relevant to its anti-cancer properties.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine is unique due to its specific combination of a thiazole ring and guanidine moiety, which imparts distinct biological activities and chemical reactivity. Its ability to interact with DNA and topoisomerase II sets it apart from other thiazole derivatives, making it a promising candidate for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


